

Early research on (+)-N-Methylpseudoephedrine applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-N-Methylpseudoephedrine

Cat. No.: B143236

[Get Quote](#)

An In-depth Technical Guide on the Early Research and Applications of **(+)-N-Methylpseudoephedrine**

Introduction

(+)-N-Methylpseudoephedrine is a sympathomimetic amine and a member of the amphetamine and phenethylamine classes of compounds.^{[1][2]} It is a derivative of pseudoephedrine and an isomer of N-methylephedrine.^[3] Naturally occurring in plants of the Ephedra genus, it is one of the ephedra alkaloids.^{[1][4]} Early research on **(+)-N-Methylpseudoephedrine** has been foundational to its applications in medicine and organic chemistry.^[1] Its primary uses have been as a decongestant in over-the-counter respiratory medications and as a vasopressor.^[1] Additionally, its specific stereochemistry has made it a valuable tool in asymmetric synthesis.^{[1][3]}

Pharmacology

Mechanism of Action

The pharmacological effects of **(+)-N-Methylpseudoephedrine** are primarily due to its activity as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine.^[4] Its mechanism can be described as follows:

- Adrenergic Receptor Agonism: It acts as an agonist at adrenergic receptors. Specifically, it stimulates alpha-adrenergic receptors, which leads to vasoconstriction.^[1] This action is the basis for its use as a nasal decongestant, as it reduces swelling in the nasal passages.^[1]

- Indirect Sympathomimetic Action: Like other ephedra alkaloids, it has an indirect effect mediated by the release of norepinephrine from nerve terminals.[4] This displaced norepinephrine then acts on postsynaptic adrenergic receptors.
- Central Nervous System (CNS) Stimulation: As a sympathomimetic that can cross the blood-brain barrier, it also has stimulant effects on the central nervous system, which can lead to increased alertness.[1][4]

Pharmacodynamics

The direct and indirect stimulation of adrenergic receptors by **(+)-N-Methylpseudoephedrine** results in a range of physiological effects:

- Vasoconstriction: The agonism at alpha-adrenergic receptors causes the constriction of blood vessels, which can increase blood pressure.[5] This effect is utilized in its application as a vasopressor to treat hypotension.[6][7]
- Bronchodilation: Stimulation of beta-adrenergic receptors in the lungs leads to the relaxation of bronchial smooth muscle.[4]
- Cardiac Effects: It can increase cardiac contractility and cardiac output.[4] However, it generally does not increase the heart rate.[4]

Pharmacokinetics

While specific early pharmacokinetic data for **(+)-N-Methylpseudoephedrine** is limited, the properties of the closely related compound methylephedrine provide insight:

- Absorption: Methylephedrine is rapidly absorbed after oral administration.[4]
- Metabolism: Methylephedrine is metabolized to ephedrine and norephedrine.[4] A significant portion of the dose is excreted unchanged in the urine.[4]
- Excretion: The elimination half-life is dependent on urinary pH, with alkaline urine decreasing the rate of elimination.[4][8]

Quantitative Data

The following tables summarize key quantitative data for **(+)-N-Methylpseudoephedrine** and the related compound pseudoephedrine.

Table 1: Physicochemical Properties

Property	(+)-N-Methylpseudoephedrine	Pseudoephedrine
Chemical Formula	C ₁₁ H ₁₇ NO	C ₁₀ H ₁₅ NO
Molar Mass	179.263 g·mol ⁻¹ ^[3]	165.23 g·mol ⁻¹ ^[9]
Melting Point	29 to 31 °C ^[3]	118 to 119 °C
XLogP3	1.7 ^[2]	0.9 ^[9]

Table 2: Pharmacokinetic Parameters of Related Compounds

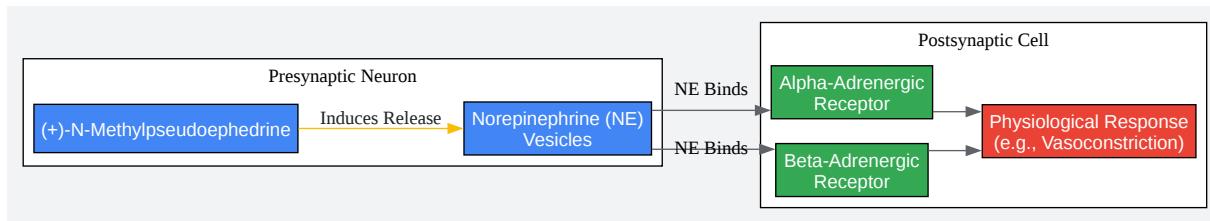
Parameter	Value (for Pseudoephedrine)
Bioavailability	~100% ^[5]
Protein Binding	21–29% ^[5]
Onset of Action	30 minutes ^[5]
Elimination Half-life	5.4 hours (urine pH dependent) ^[5]

Experimental Protocols

Synthesis of Pseudoephedrine from N-Methylamphetamine

This protocol, described by Blagg and Davies and adapted for pseudoephedrine, demonstrates a stereospecific conversion that is relevant to the synthesis of N-methylated derivatives.^{[10][11]}

- Purification of Starting Material: N-methylamphetamine is purified by precipitation from isopropanol with HCl, followed by deprotonation with sodium hydroxide and extraction into chloroform. The solvent is removed in vacuo.^[10]

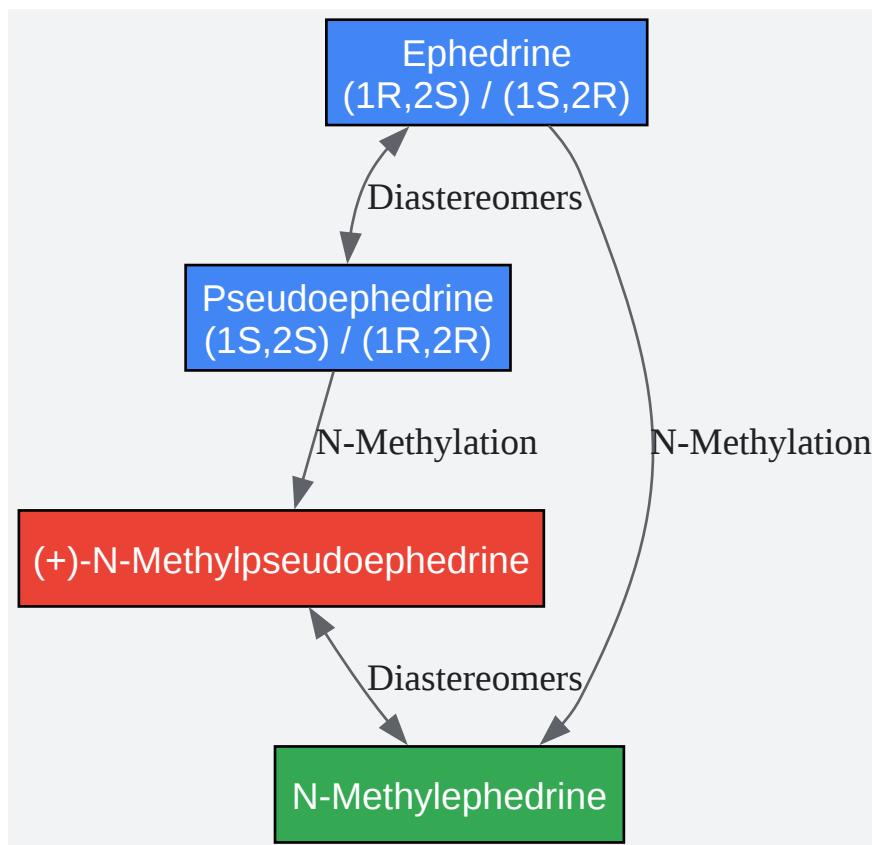

- Formation of Chromium Tricarbonyl Complex: The purified N-methylamphetamine is heated with chromium hexacarbonyl in a dibutyl ether solution to form the chromium tricarbonyl coordination compound.[10]
- Deprotonation: Two equivalents of n-butyllithium (nBuLi) are used to deprotonate the complex due to the presence of the acidic amine proton.[10]
- Hydroxylation: One equivalent of oxodiperoxymolybdenum(pyridine)(HMPA) (MoOPH) is added to introduce a hydroxyl group at the alpha position.[10]
- De-complexation of Chromium: The reaction mixture is exposed to air to de-complex the chromium from the newly formed alcohol.[10]
- Purification: The final product is purified by recrystallization from toluene, followed by precipitation from isopropanol with HCl to obtain the hydrochloride salt.[10]

In Vitro Dissolution Study for Pseudoephedrine Formulations

This protocol was used to establish an in-vivo/in-vitro correlation for extended-release pseudoephedrine sulfate tablets and is indicative of methods used to study similar compounds. [12]


- Apparatus: USP Apparatus 2 (paddle stirrer) is used at 50 rpm.[12]
- Media: 1000 ml of 0.1 N hydrochloric acid is used for the first hour.[12]
- Media Change: After the first hour, the medium is changed to 1000 ml of 0.1 M phosphate buffer at pH 7.5 for the subsequent 2-16 hours.[12]
- Sampling: Samples are taken at various time points to determine the percentage of the drug released.
- Analysis: The concentration of pseudoephedrine in the samples is determined using a suitable analytical method, such as HPLC.

Visualizations


[Click to download full resolution via product page](#)

Caption: Adrenergic signaling pathway of **(+)-N-Methylpseudoephedrine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of pseudoephedrine.

[Click to download full resolution via product page](#)

Caption: Structural relationships of ephedra alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (+)-N-Methylpseudoephedrine (EVT-1207044) | 51018-28-1 [evitachem.com]
- 2. (1S,2S)-(+)-N-Methylpseudoephedrine | C11H17NO | CID 7059596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylpseudoephedrine - Wikipedia [en.wikipedia.org]
- 4. methylpseudoephedrine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]

- 5. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 6. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Pseudoephedrine—Benefits and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. improbable.com [improbable.com]
- 11. scribd.com [scribd.com]
- 12. In-vivo/in-vitro correlation of four extended release formulations of pseudoephedrine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early research on (+)-N-Methylpseudoephedrine applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143236#early-research-on-n-methylpseudoephedrine-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com